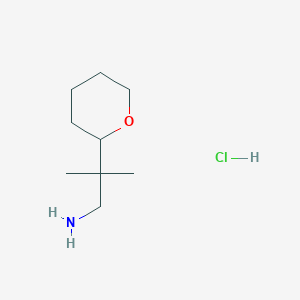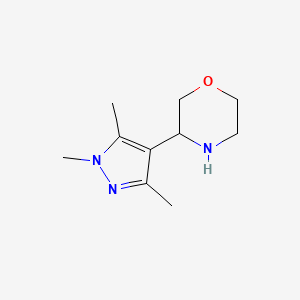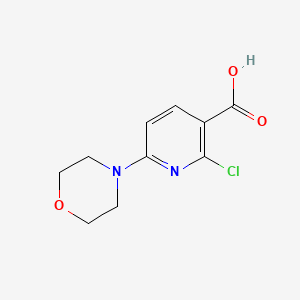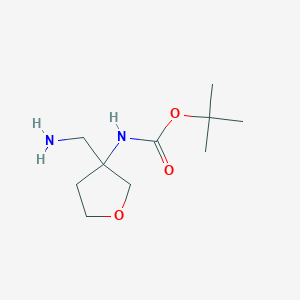
2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(oxan-2-yl)propan-1-amine hydrochloride is a chemical compound with the CAS Number: 1384582-33-5 . It has a molecular weight of 193.72 .
Molecular Structure Analysis
The IUPAC name of this compound is 2-methyl-2-tetrahydro-2H-pyran-2-yl-1-propanamine hydrochloride . The InChI code is 1S/C9H19NO.ClH/c1-9(2,7-10)8-5-3-4-6-11-8;/h8H,3-7,10H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Receptor Binding and Antagonism
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242) demonstrates high affinity for κ-opioid receptors, showing potential as an antagonist with therapeutic implications in treating depression and addiction disorders. It has demonstrated efficacy in various animal assays, including mouse forced-swim tests and social defeat stress assays, highlighting its potential antidepressant-like effects and its ability to mitigate the behavioral impacts of stress (Grimwood et al., 2011).
Synthesis and Structural Analysis
The compound has been the subject of various synthetic and structural analyses. A study focused on the safe and scalable synthesis of a structurally related compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide, highlighting the significance of process safety in the development of thermally stable compounds for potential industrial applications (Likhite et al., 2016). Furthermore, structural analyses of related cathinones through spectroscopic studies and crystallography have provided insights into the characteristic properties of these compounds, aiding in their identification and potential derivatization for various applications (Nycz et al., 2016).
Therapeutic Synthesis
Efforts in therapeutic synthesis have also been notable, with the development of a five-step sequence procedure for the preparation of certain (R)-1-(1H-indol-3-yl) propan-2-amines, demonstrating time and cost efficiency in the synthesis of optical pure target products (Peng et al., 2013).
Catalysis and Complex Formation
Studies have explored the formation of metal complexes with certain ligands derived from 2-methyl-2-(oxan-2-yl)propan-1-amine hydrochloride, providing insights into the synthesis, characterization, and potential applications of these complexes in DNA cleavage and other biochemical processes (Sancheti et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2-(oxan-2-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,7-10)8-5-3-4-6-11-8;/h8H,3-7,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPDGBSWFUTOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CCCCO1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-5H-[1,3]dioxolo[4,5-f]isoindole hydrochloride](/img/structure/B1469755.png)

![1-[(5-Methylisoxazol-4-yl)methyl]piperazine](/img/structure/B1469757.png)






![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1469769.png)

![N-[2-(4-fluorophenyl)ethyl]cyclopentanamine hydrochloride](/img/structure/B1469773.png)